4-环丙基-3-甲氧基苯胺

描述

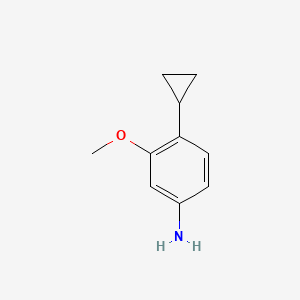

4-Cyclopropyl-3-methoxyaniline is a chemical compound with the molecular formula C11H15NO2 . It is used in various chemical reactions and has several physical and chemical properties that make it a substance of interest in the field of chemistry .

Synthesis Analysis

The synthesis of cyclopropyl compounds, such as 4-Cyclopropyl-3-methoxyaniline, presents significant challenges for synthetic chemists . The introduction of the cyclopropane motif in a collection of recent total syntheses has been a strategic consideration . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis

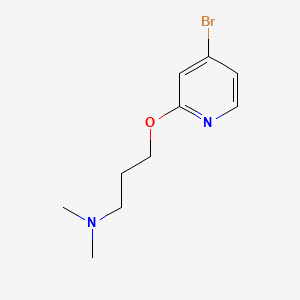

The molecular structure of 4-Cyclopropyl-3-methoxyaniline is characterized by a cyclopropyl group attached to the methoxyaniline group . The InChI representation of the molecule isInChI=1S/C11H15NO2/c1-13-11-6-9 (12)4-5-10 (11)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 . Chemical Reactions Analysis

Cyclopropanation reactions involving 4-Cyclopropyl-3-methoxyaniline can be complex due to the presence of the cyclopropane motif . These reactions often require strategic considerations and the development of elegant approaches and clever solutions .Physical And Chemical Properties Analysis

4-Cyclopropyl-3-methoxyaniline has a molecular weight of 193.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 4 and a Topological Polar Surface Area of 44.5 Ų . The exact mass and monoisotopic mass of the compound are 193.110278721 g/mol .科学研究应用

环丙烷化和C-H插入反应

4-环丙基-3-甲氧基苯胺作为环丙基胺的衍生物,可以在先进的有机合成技术中发挥作用。一个感兴趣的领域涉及使用过渡金属催化剂激活不饱和碳-碳键,利用环丙烯的高环张力。这种方法实现了多样化的转化,包括环丙烷化和C-H插入反应,促进了具有复杂双环[4.1.0]庚烷骨架的杂环和碳环的合成。这些方法突显了构建在药物化学和材料科学中相关的复杂分子支架的潜力(Archambeau et al., 2015)。

氧化N-去烷基化研究

与4-环丙基-3-甲氧基苯胺密切相关的环丙基胺的研究已经探索了它们的氧化N-去烷基化,这是了解生物系统中类似化合物代谢途径的关键反应。这些研究阐明了环丙基胺经历氧化转化的机制,揭示了环丙基团的命运,并为设计具有改善代谢特性的新药物提供了见解(Shaffer et al., 2001)。

抗菌和抗氧化活性

与4-环丙基-3-甲氧基苯胺结构相关的化合物已经被研究其潜在的抗菌和抗氧化性能。通过合成和测试乙酸2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸乙酯和相关化合物,观察到了显著的抗菌和抗氧化活性。这些发现表明环丙基-3-甲氧基苯胺衍生物在开发具有抗菌和抗氧化功效的新治疗剂方面的实用性(Raghavendra et al., 2016)。

环境应用

使用类似Fenton氧化过程降解类似于4-环丙基-3-甲氧基苯胺的甲氧基苯胺,已经证明可以有效地将这些化合物从水溶液中去除。这项研究突显了将先进氧化过程应用于处理含有有毒甲氧基苯胺的废水的潜力,有助于环境保护和公共卫生(Chaturvedi & Katoch, 2020)。

属性

IUPAC Name |

4-cyclopropyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKRRCJBTMWVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-3-methoxyaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)